molecular formula C11H8N2O4 B3337082 N-(3-nitrophenyl)furan-2-carboxamide CAS No. 52109-85-0

N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B3337082
CAS No.: 52109-85-0
M. Wt: 232.19 g/mol
InChI Key: VOVIUHCZEVLDNA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 3-nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: N-(3-aminophenyl)furan-2-carboxamide.

    Substitution: Halogenated derivatives of this compound.

    Hydrolysis: Furan-2-carboxylic acid and 3-nitroaniline.

Scientific Research Applications

N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal activities due to the presence of the nitro group and furan ring, which are known to exhibit biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with cellular components such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The furan ring may also contribute to the compound’s activity by facilitating binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group at the 4-position.

    N-(3-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-nitrophenyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(3-nitrophenyl)furan-2-carboxamide is unique due to the combination of the furan ring and the 3-nitrophenyl group, which imparts specific electronic and steric properties. This unique structure may result in distinct biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIUHCZEVLDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336281
Record name N-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52109-85-0
Record name N-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52109-85-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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